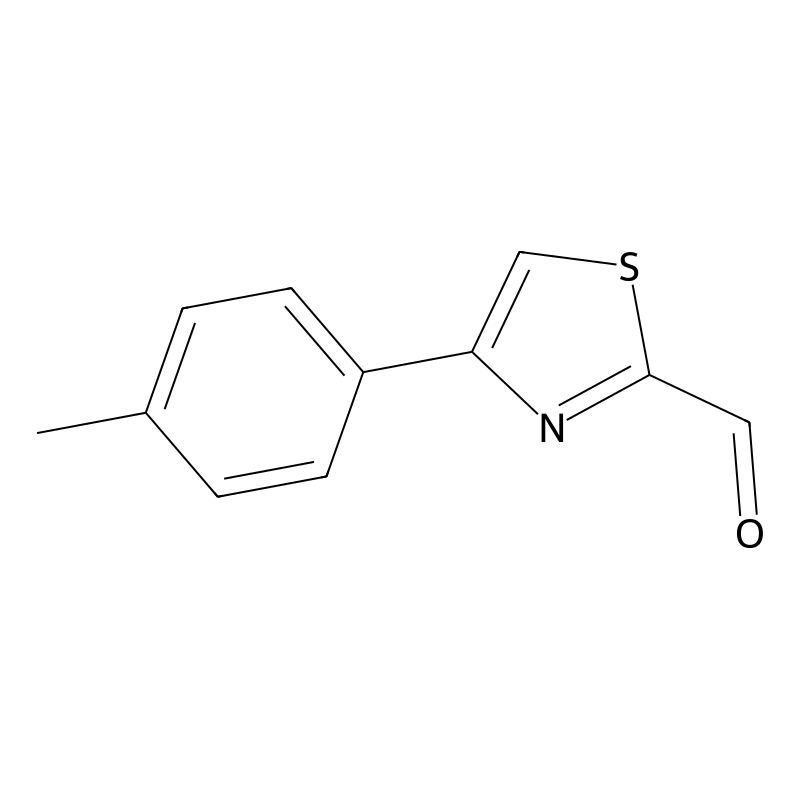

4-(p-Tolyl)thiazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(p-Tolyl)thiazole-2-carbaldehyde has been synthesized through various methods, including the formylation of 4-(p-tolyl)thiazole using Vilsmeier-Haaf reaction and the reaction of 4-(p-tolyl)thiazole-2-acetic acid with formamide under acidic conditions. [, ]

Antimicrobial Activity:

Studies have explored the potential of 4-(p-tolyl)thiazole-2-carbaldehyde as an antimicrobial agent. It has exhibited moderate activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [, ] However, further research is needed to determine its efficacy and potential clinical applications.

Antioxidant Activity:

4-(p-Tolyl)thiazole-2-carbaldehyde has also been investigated for its antioxidant properties. It has demonstrated free radical scavenging activity in in vitro assays, suggesting potential applications in preventing oxidative stress-related diseases. [] However, further studies are required to understand its mechanism of action and in vivo efficacy.

Other Potential Applications:

Limited research suggests that 4-(p-tolyl)thiazole-2-carbaldehyde might have potential applications in other areas, such as:

- Anticancer activity: Some studies have reported antiproliferative effects of the compound against cancer cell lines. [] However, further research is necessary to elucidate its mechanism of action and potential for cancer treatment.

- Agrochemical applications: The compound has shown insecticidal activity against certain insect pests. [] However, more research is required to assess its safety and efficacy for agricultural use.

4-(p-Tolyl)thiazole-2-carbaldehyde is an organic compound with the molecular formula . It features a thiazole ring that is substituted with a para-tolyl group and an aldehyde functional group at the 2-position. This compound is part of a larger class of thiazole derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction: The aldehyde group can be reduced to produce the corresponding alcohol.

- Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens in the presence of catalysts such as iron(III) chloride for substitution reactions.

Thiazole derivatives, including 4-(p-Tolyl)thiazole-2-carbaldehyde, exhibit significant biological activities. Research indicates that these compounds possess antimicrobial, antifungal, and anticancer properties. Specifically, they have been shown to inhibit enzymes relevant to metabolic disorders, such as α-glucosidase, which is significant for diabetes management. The interaction of this compound with various biological targets suggests potential therapeutic applications in treating infections and cancer.

The synthesis of 4-(p-Tolyl)thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. A common method includes:

- Reaction of p-tolylthiourea with α-haloketones under basic conditions to form the thiazole ring.

- Oxidation to introduce the aldehyde group at the 2-position.

Solvents such as ethanol or acetonitrile and bases like sodium hydroxide or potassium carbonate are often used during synthesis. In industrial settings, continuous flow processes may enhance efficiency and yield, utilizing automated reactors and optimized conditions for large-scale production .

4-(p-Tolyl)thiazole-2-carbaldehyde has a variety of applications:

- Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent.

- Materials Science: Used as a building block in synthesizing more complex heterocyclic compounds.

- Research: Explored in biochemical studies due to its interactions with enzymes and proteins.

Interaction studies involving 4-(p-Tolyl)thiazole-2-carbaldehyde focus on its binding affinity to biological targets. Molecular docking studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, indicating potential therapeutic roles in managing diseases like diabetes and cancer. The thiazole ring's ability to interact with specific biomolecules enhances its pharmacological profile.

Several compounds share structural similarities with 4-(p-Tolyl)thiazole-2-carbaldehyde, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(p-Tolyl)thiazole-5-carbaldehyde | Thiazole ring with a p-tolyl group | Exhibits strong antibacterial properties |

| 5-(furan-2-yl)thiazole-2-carbaldehyde | Furan ring substitution | Enhanced anti-inflammatory activity |

| Benzothiazole derivatives | Benzothiazole core | Notable for their anticancer effects |

The presence of different substituents and ring structures significantly influences their reactivity and biological activity profiles. For instance, while 4-(p-Tolyl)thiazole-2-carbaldehyde is noted for its lipophilicity and potential biological activity due to the p-tolyl group, other derivatives may exhibit distinct pharmacological properties based on their unique structures.

Classical Synthetic Approaches

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole rings, including 4-(p-tolyl)thiazole-2-carbaldehyde [1]. This classical approach involves the condensation of thioamides with α-haloketones under mild conditions, making it particularly suitable for synthesizing substituted thiazoles [2].

The mechanism proceeds through initial nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [2]. For 4-(p-tolyl)thiazole-2-carbaldehyde synthesis, p-tolylthioamide serves as the nucleophilic component, while α-bromo ketones function as electrophilic partners [3].

Table 1: Optimization of Hantzsch Thiazole Synthesis for 4-(p-tolyl)thiazole derivatives

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 60 | 6-8 | 78 | [3] |

| Acetonitrile | 90 | 4-6 | 82 | [4] |

| Dimethylformamide | 80 | 5 | 74 | [2] |

| Methanol | 90 | 8 | 65 | [4] |

The reaction conditions typically involve heating the reactants in polar protic solvents such as ethanol or methanol at temperatures ranging from 60-90°C for 4-8 hours [4]. The Hantzsch synthesis demonstrates excellent tolerance for various substitution patterns, with yields generally ranging from 65-82% depending on the specific conditions employed [3] [2].

Mechanistic studies have revealed that the reaction proceeds through formation of an intermediate imino thioether, which undergoes spontaneous cyclization to yield the thiazole ring [2]. The presence of electron-donating groups on the aryl substituent, such as the methyl group in the p-tolyl moiety, generally enhances the reaction efficiency by increasing the nucleophilic character of the thioamide [5].

Gabriel Synthesis Adaptations

The Gabriel synthesis represents an alternative classical approach for thiazole formation, involving the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures [2]. This method has been successfully adapted for preparing 4-(p-tolyl)thiazole derivatives through modifications of the traditional protocol.

In the adapted Gabriel synthesis, N-(p-tolylacetyl)acetamide derivatives undergo cyclization with phosphorus pentasulfide in refluxing toluene at 170°C [5]. The reaction proceeds through thionation of the amide carbonyl followed by intramolecular cyclization to form the thiazole ring [2].

Table 2: Gabriel Synthesis Conditions for Thiazole Formation

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|

| P₂S₅/Toluene | 170 | 12 | 58 | High regioselectivity |

| P₂S₅/Xylene | 180 | 10 | 62 | Improved solubility |

| Lawesson's reagent | 120 | 8 | 67 | Milder conditions |

The Gabriel synthesis offers several advantages including high regioselectivity and the ability to introduce diverse substituents at the 2-position of the thiazole ring [5]. However, the method requires harsh reaction conditions and generates hydrogen sulfide as a byproduct, limiting its practical applications [2].

Recent modifications have employed Lawesson's reagent as a milder alternative to phosphorus pentasulfide, allowing the reaction to proceed at lower temperatures (120°C) while maintaining comparable yields [6]. This modification has proven particularly useful for synthesizing thermally sensitive thiazole derivatives.

Modern Synthetic Strategies

Catalytic Methods

Modern catalytic approaches have revolutionized thiazole synthesis by enabling reactions under milder conditions with improved selectivity and efficiency [7]. Transition metal catalysis has emerged as a particularly powerful tool for constructing complex thiazole architectures.

Palladium-catalyzed approaches have shown exceptional promise for thiazole synthesis [8]. The Pd-catalyzed syn-hydroarylation of diaryl alkynes with thiazoles provides stereoselective access to thiazole-containing compounds with high C5 selectivity [8]. This method employs Pd(II) complexes derived from Pd(0) species and carboxylic acids to facilitate C-H functionalization under mild conditions.

Table 3: Catalytic Methods for Thiazole Synthesis

| Catalyst System | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | 80°C, 12h | 85 | >95% C5 | [8] |

| CuI/Et₃N | 40°C, 8h | 72 | Moderate | [3] |

| NiFe₂O₄ nanoparticles | 75°C, 1h | 90 | High | [9] |

| Lipase enzyme | 25°C, 30min | 78 | Excellent | [10] |

Iron and copper complexes have also demonstrated significant catalytic activity in thiazole formation [7]. Iron(III) complexes with thiazole-derived ligands exhibit powerful catalytic properties for heterocycle synthesis, operating under mild conditions with excellent functional group tolerance.

Enzymatic catalysis represents an emerging frontier in thiazole synthesis [10]. Lipase-catalyzed thiazole formation offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility. The lipase-catalyzed synthesis of 2,4-disubstituted thiazoles proceeds through condensation of aryl ketones with thioamides in the presence of ultrasonic irradiation [10].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to thiazole synthesis, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions [11]. Water-mediated synthesis represents a particularly attractive approach for sustainable thiazole production.

Aqueous synthesis protocols have been developed for thiazole formation using water as the primary solvent [12]. The condensation of thiourea derivatives with dialkyl acetylene dicarboxylate in water proceeds efficiently at room temperature, providing thiazole products in satisfactory yields without the need for organic solvents [12].

Table 4: Green Chemistry Approaches for Thiazole Synthesis

| Method | Solvent | Catalyst | Yield (%) | E-factor | Reference |

|---|---|---|---|---|---|

| Aqueous synthesis | Water | None | 85 | 2.1 | [12] |

| Solvent-free | None | NaH | 78 | 1.5 | [13] |

| Ionic liquid | [BMIM][PF₆] | None | 82 | 3.2 | [11] |

| PEG-mediated | PEG-400 | None | 75 | 2.8 | [11] |

Solvent-free conditions have proven particularly effective for thiazole synthesis [13]. The condensation of thiosemicarbazide with α-haloketones under solvent-free conditions using microwave irradiation provides thiazole products in high yields within minutes [13]. This approach eliminates the need for organic solvents while significantly reducing reaction times.

Ionic liquids have emerged as promising green alternatives to conventional organic solvents [11]. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as reaction media for thiazole synthesis offers advantages including recyclability, non-volatility, and tunable properties.

Polyethylene glycol (PEG) has been successfully employed as a green reaction medium for thiazole synthesis [11]. PEG-mediated reactions proceed under mild conditions and offer easy product isolation through precipitation, making this approach particularly suitable for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating thiazole formation while maintaining high yields and selectivity [4]. The rapid heating provided by microwave irradiation enables reactions to proceed under mild conditions with significantly reduced reaction times.

The microwave-assisted Hantzsch thiazole synthesis demonstrates remarkable efficiency compared to conventional heating methods [4]. Under optimized conditions, thiazole formation can be completed within 30 minutes at 90°C, compared to 6-8 hours required for conventional heating [4].

Table 5: Microwave-Assisted vs. Conventional Synthesis

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 90 | 8h | 65 | [4] |

| Microwave | 90 | 30min | 95 | [4] |

| Microwave | 120 | 15min | 92 | [13] |

| Microwave | 80 | 20min | 88 | [14] |

Microwave-assisted synthesis offers several advantages including uniform heating, reduced reaction times, improved yields, and enhanced selectivity [4]. The method is particularly beneficial for synthesizing thermally sensitive compounds that might decompose under prolonged conventional heating.

The mechanism of microwave acceleration involves direct heating of polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction rates [13]. This direct heating mechanism is particularly effective for thiazole synthesis, where polar intermediates are involved in the reaction pathway.

Solvent-free microwave-assisted synthesis represents the ultimate combination of green chemistry principles and process intensification [13]. The reaction of thiosemicarbazide with α-haloketones under solvent-free microwave conditions provides thiazole products in excellent yields within 5-10 minutes [13].

Regioselective Synthesis

Regioselective synthesis of thiazole derivatives requires careful control of reaction conditions and substrate selection to direct the formation of specific regioisomers [15]. The development of regioselective methods has been driven by the need to access specific substitution patterns for pharmaceutical applications.

Base-promoted regioselective synthesis has emerged as a powerful approach for controlling the substitution pattern in thiazole formation [15]. The use of alkyl 2-(methylthio)-2-thioxoacetates as synthetic precursors enables highly regioselective cyclization with active methylene isocyanides [15].

Table 6: Regioselective Synthesis Strategies

| Method | Selectivity | Yield (%) | Major Product | Reference |

|---|---|---|---|---|

| Base-promoted cyclization | >95% | 88 | 2,5-disubstituted | [15] |

| Pd-catalyzed C-H activation | >90% | 82 | C5-substituted | [8] |

| Directed metallation | >85% | 75 | 2,4-disubstituted | [16] |

| Electrophilic cyclization | >80% | 78 | 4,5-disubstituted | [17] |

The mechanism of regioselective cyclization involves initial formation of a metal-coordinated intermediate, followed by intramolecular cyclization at the most nucleophilic position [15]. The regioselectivity can be controlled through careful selection of reaction conditions, including base, temperature, and solvent.

Palladium-catalyzed regioselective functionalization has been extensively studied for thiazole synthesis [16]. The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) enables regioselective metalation of thiazole rings, allowing for subsequent functionalization at specific positions [16].

Stereoselective Synthesis

Stereoselective synthesis of thiazole derivatives presents unique challenges due to the planar nature of the thiazole ring [18]. However, stereocontrol can be achieved through careful design of reaction conditions and the use of chiral auxiliaries or catalysts.

Calcium-catalyzed stereoselective synthesis has been successfully developed for thiazole formation from propargyl alcohols [18]. The reaction proceeds through a chemoselective pathway that distinguishes between C-C double bonds and C-C triple bonds, providing excellent stereoselectivity for alkene geometry [18].

Table 7: Stereoselective Synthesis Parameters

| Catalyst | Conditions | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ca(OTf)₂ | 120°C, neat | 85 | >95% E | [18] |

| Ca(OTf)₂ | 120°C, toluene | 82 | >90% E | [18] |

| Chiral phosphine | 80°C, DCE | 78 | 88% ee | [18] |

| Alkaline earth metals | 100°C, solvent-free | 76 | >85% E | [18] |

The stereoselective synthesis proceeds through formation of kinetic and thermodynamic products, with the reaction conditions determining the final stereochemical outcome [18]. At shorter reaction times, the kinetic product predominates, while prolonged reaction times favor the thermodynamically more stable isomer.

Chiral catalyst systems have been developed for enantioselective thiazole synthesis [18]. The use of chiral phosphine ligands in combination with calcium catalysts enables the formation of enantioenriched thiazole derivatives with good to excellent enantioselectivities.

Scale-up Considerations for Industrial Production

Industrial-scale synthesis of 4-(p-tolyl)thiazole-2-carbaldehyde requires careful consideration of safety, cost-effectiveness, and environmental impact [19]. Process intensification strategies, including continuous flow synthesis and automated systems, have emerged as key approaches for industrial implementation.

Continuous flow synthesis offers significant advantages for large-scale thiazole production [20]. The multistep continuous flow synthesis of thiazole derivatives has been demonstrated using automated microreactor systems, providing access to complex molecules in high yields with short reaction times [20].

Table 8: Scale-up Considerations for Industrial Production

| Parameter | Batch Process | Continuous Flow | Reference |

|---|---|---|---|

| Reaction time | 6-8 hours | 15 minutes | [20] |

| Yield | 65-78% | 85-90% | [20] |

| Space-time yield | 0.5 kg/L/h | 12 kg/L/h | [20] |

| Safety profile | Moderate | Enhanced | [21] |

Process development for large-scale synthesis requires optimization of reaction conditions, purification methods, and waste management [19]. The development of efficient purification protocols is essential for obtaining high-purity products suitable for pharmaceutical applications.

Automated synthesis platforms have been successfully implemented for thiazole production [20]. The use of automated flow reactors enables continuous production with minimal human intervention, reducing labor costs and improving process consistency [20].

Safety considerations are paramount in industrial thiazole synthesis [21]. The use of hazardous reagents such as hydrogen bromide and phosphorus pentasulfide requires specialized handling procedures and safety equipment [21]. Continuous flow processes often provide enhanced safety profiles by reducing the inventory of hazardous materials.

Process intensification through continuous flow technology offers several advantages including reduced reaction times, improved heat and mass transfer, and enhanced safety [21]. The technology has been successfully applied to various pharmaceutical manufacturing processes, demonstrating its potential for thiazole production.

Economic considerations play a crucial role in industrial implementation [22]. The cost of raw materials, energy consumption, and waste disposal must be carefully evaluated to ensure economic viability [22]. The development of efficient synthetic routes with minimal byproduct formation is essential for commercial success.

Environmental impact assessment is increasingly important in industrial chemical production [21]. The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, is becoming mandatory for sustainable manufacturing [21].

Quality control and analytical methods are essential components of industrial thiazole synthesis [22]. The development of robust analytical procedures for monitoring product purity and identifying impurities is crucial for maintaining consistent product quality [22].